Acetyl-Tau Peptide (244-274) (Repeat 1 Domain) Trifluoroacetate
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Overview
Description
Acetyl-Tau Peptide (244-274) (Repeat 1 Domain) Trifluoroacetate is a polypeptide that can be found by peptide screening . It is a 31-amino acid long peptide derived from the Repeat 1 domain . The peptide sequence is Ac-Gln-Thr-Ala-Pro-Val-Pro-Met-Pro-Asp-Leu-Lys-Asn-Val-Lys-Ser-Lys-Ile-Gly-Ser-Thr-Glu-Asn-Leu-Lys-His-Gln-Pro-Gly-Gly-Gly-Lys .
Molecular Structure Analysis
The molecular weight of Acetyl-Tau Peptide (244-274) (Repeat 1 Domain) Trifluoroacetate is 3299.8 . Its chemical formula is C₁₄₃H₂₄₀N₄₂O₄₅S .Physical And Chemical Properties Analysis
The salt form of Acetyl-Tau Peptide (244-274) (Repeat 1 Domain) Trifluoroacetate is Trifluoroacetate . It should be stored at a temperature below -15°C .Scientific Research Applications
Peptide Screening
Acetyl-Tau Peptide (244-274) (Repeat 1 Domain) is a polypeptide that can be found by peptide screening . Peptide screening is a research tool that pools active peptides primarily by immunoassay . This process can be used for protein interaction, functional analysis, epitope screening, especially in the field of agent research and development .
Protein Interaction Studies
This peptide can be used in protein interaction studies. It can help researchers understand how proteins interact with each other in a cellular context, which is crucial for understanding the molecular mechanisms of cellular function .
Functional Analysis
Acetyl-Tau Peptide (244-274) (Repeat 1 Domain) can be used in functional analysis studies. This involves determining the function and role of this peptide in biological processes .
Epitope Screening
This peptide can be used in epitope screening, a process that identifies the specific parts of an antigen that an antibody binds to . This is particularly useful in the development of vaccines and therapeutic antibodies .
Agent Research and Development
Acetyl-Tau Peptide (244-274) (Repeat 1 Domain) can be used in the field of agent research and development . This involves the study and development of new therapeutic agents for various diseases .
Alzheimer’s Disease Research
The Acetyl-Tau Peptide (244-274) (Repeat 1 Domain) is related to Amyloid Beta Peptides, which are significant in Alzheimer’s Disease research . This peptide could potentially be used in studies aiming to understand the pathology of Alzheimer’s Disease .
Mechanism of Action
Target of Action
The primary target of Acetyl-Tau Peptide (244-274) (Repeat 1 Domain) Trifluoroacetate is the Tau protein . This peptide is a part of the Tau protein and can be found by peptide screening . The Tau protein plays a crucial role in neuronal signaling .
Mode of Action
It is known that it can interact with other proteins, potentially affecting their function . This interaction can lead to changes in the biochemical pathways within the cell .
Biochemical Pathways
It is likely that it affects the pathways related to tau protein function and neuronal signaling .
Result of Action
It is known that it can interact with other proteins, potentially affecting their function .
Action Environment
The action, efficacy, and stability of this peptide can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the peptide’s conformation and, consequently, its interaction with other proteins .
properties
IUPAC Name |
(2S)-2-[[2-[[2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-acetamido-5-amino-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-6-aminohexanoyl]amino]-4-amino-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxypropanoyl]amino]-6-aminohexanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-amino-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-6-aminohexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-amino-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-6-aminohexanoic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C143H240N42O45S.C2HF3O2/c1-16-75(10)114(135(221)157-67-109(198)162-96(68-186)130(216)181-116(78(13)189)138(224)167-86(42-45-110(199)200)120(206)173-93(60-104(151)193)126(212)170-90(57-71(2)3)123(209)163-81(31-17-22-47-144)117(203)172-92(59-80-63-153-70-158-80)125(211)168-87(41-44-103(150)192)140(226)183-53-27-36-98(183)131(217)156-65-107(196)154-64-106(195)155-66-108(197)161-89(143(229)230)35-21-26-51-148)179-121(207)84(34-20-25-50-147)165-129(215)97(69-187)176-119(205)83(33-19-24-49-146)166-136(222)112(73(6)7)177-128(214)94(61-105(152)194)174-118(204)82(32-18-23-48-145)164-124(210)91(58-72(4)5)171-127(213)95(62-111(201)202)175-133(219)99-37-29-54-184(99)141(227)88(46-56-231-15)169-132(218)100-38-30-55-185(100)142(228)113(74(8)9)178-134(220)101-39-28-52-182(101)139(225)76(11)159-137(223)115(77(12)188)180-122(208)85(160-79(14)190)40-43-102(149)191;3-2(4,5)1(6)7/h63,70-78,81-101,112-116,186-189H,16-62,64-69,144-148H2,1-15H3,(H2,149,191)(H2,150,192)(H2,151,193)(H2,152,194)(H,153,158)(H,154,196)(H,155,195)(H,156,217)(H,157,221)(H,159,223)(H,160,190)(H,161,197)(H,162,198)(H,163,209)(H,164,210)(H,165,215)(H,166,222)(H,167,224)(H,168,211)(H,169,218)(H,170,212)(H,171,213)(H,172,203)(H,173,206)(H,174,204)(H,175,219)(H,176,205)(H,177,214)(H,178,220)(H,179,207)(H,180,208)(H,181,216)(H,199,200)(H,201,202)(H,229,230);(H,6,7)/t75-,76-,77+,78+,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,112-,113-,114-,115-,116-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJMPPBWSMLNCU-XQURFICQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCC(=O)N)C(=O)N2CCCC2C(=O)NCC(=O)NCC(=O)NCC(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C3CCCN3C(=O)C(CCSC)NC(=O)C4CCCN4C(=O)C(C(C)C)NC(=O)C5CCCN5C(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCC(=O)N)C(=O)N2CCC[C@H]2C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCSC)NC(=O)[C@@H]4CCCN4C(=O)[C@H](C(C)C)NC(=O)[C@@H]5CCCN5C(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)C.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C145H241F3N42O47S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3413.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acetyl-Tau Peptide (244-274) (Repeat 1 Domain) Trifluoroacetate |
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